molecular formula C20H20N4O2S B11132949 N-(1-isobutyl-1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(1-isobutyl-1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11132949
M. Wt: 380.5 g/mol
InChI Key: ILGPALRVWCKOEK-UHFFFAOYSA-N
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Description

N-(1-isobutyl-1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a novel, potent, and irreversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It was specifically designed to target a cysteine residue in the BTK active site, forming a permanent bond that suppresses B-cell receptor signaling pathways . This mechanism is of high interest in immunological and oncological research, particularly for investigating the treatment of B-cell malignancies like chronic lymphocytic leukemia and autoimmune disorders such as rheumatoid arthritis. Preclinical studies highlight its excellent selectivity profile over other kinases and its potent efficacy in reducing disease severity in animal models of arthritis . As a research-grade inhibitor, it provides a valuable tool for dissecting BTK-dependent signaling cascades, exploring resistance mechanisms, and validating BTK as a therapeutic target in various experimental models of human disease.

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

2-methyl-N-[1-(2-methylpropyl)indol-4-yl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H20N4O2S/c1-12(2)10-23-8-7-14-16(5-4-6-17(14)23)22-18(25)15-9-21-20-24(19(15)26)11-13(3)27-20/h4-9,11-12H,10H2,1-3H3,(H,22,25)

InChI Key

ILGPALRVWCKOEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C4C=CN(C4=CC=C3)CC(C)C

Origin of Product

United States

Preparation Methods

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are widely employed for constructing the thiazolo[3,2-a]pyrimidine core. A common route involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under ultrasonic activation . For the target compound, the indole moiety is introduced via a nucleophilic substitution reaction using 1-isobutyl-1H-indol-4-amine.

Key Steps:

  • Formation of the Thiazolo[3,2-a]pyrimidine Core:
    Ethyl acetoacetate reacts with 1,3-thiazol-2-amine in the presence of an aldehyde (e.g., formaldehyde) under ultrasonic conditions to yield ethyl 2-methyl-5-oxo-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate .

  • Indole Substitution:
    The ester intermediate undergoes aminolysis with 1-isobutyl-1H-indol-4-amine in dimethylformamide (DMF) at 80–90°C, forming the carboxamide derivative .

Advantages:

  • High atom economy (70–85% yield).

  • Ultrasonic activation reduces reaction time from 24 hours to 4–6 hours .

Cyclization Techniques Using Polyphosphoric Acid (PPA)

Cyclodehydration is critical for forming the fused thiazolo-pyrimidine system. Polyphosphoric acid (PPA) serves as both a catalyst and dehydrating agent, enabling intramolecular cyclization of 2-phenacylthio-dihydropyrimidine intermediates .

Procedure:

  • Intermediate Synthesis:
    2-Phenacylthio-dihydropyrimidine hydrobromide is prepared by reacting thiourea with α-bromoketones.

  • Cyclization:
    Heating the intermediate with PPA at 120°C for 2 hours induces cyclization, yielding the thiazolo[3,2-a]pyrimidine scaffold .

Optimization:

  • PPA concentration (85–90% w/w) ensures complete dehydration.

  • Yields improve from 65% to 78% when using microwave-assisted heating .

Hydrolysis and Functionalization Steps

The carboxamide group is introduced via hydrolysis of ester precursors. For example, ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is hydrolyzed using 2N hydrochloric acid under reflux to produce the carboxylic acid, which is then coupled with 1-isobutyl-1H-indol-4-amine .

Conditions:

  • Hydrolysis: 5-hour reflux in HCl (75 mL/g substrate) achieves 79.7% conversion .

  • Coupling: Carbodiimide-mediated coupling (EDC/HOBt) in dichloromethane at room temperature .

Industrial Scaling Methods

For large-scale production, continuous flow reactors and automated synthesis platforms enhance efficiency:

Parameter Batch Process Flow Reactor
Reaction Time6–8 hours1–2 hours
Yield75%88%
Energy ConsumptionHighLow
By-Product Formation15–20%<5%

Benefits of Flow Chemistry:

  • Precise temperature control (±2°C).

  • Reduced solvent waste via in-line purification .

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability
Multi-Component Reaction82%95%Moderate
PPA Cyclization78%90%Low
Flow Chemistry88%98%High

Trade-offs:

  • MCRs offer simplicity but require rigorous purification.

  • Flow reactors demand higher initial investment but improve reproducibility .

Chemical Reactions Analysis

Oxidation Reactions

The thiazolo-pyrimidine ring system undergoes oxidation under controlled conditions. Key transformations include:

Reaction ConditionsReagentsProducts/OutcomesYield (%)Source
Mild acidic conditionsH₂O₂ (30% in acetic acid)5,7-dioxo derivatives formed via keto-enol tautomerization65–72
Alkaline peroxideKMnO₄ in NaOHSulfone formation at the thiazole sulfur atom58

The indole moiety remains stable under these conditions, preserving its structural integrity.

Reduction Reactions

Selective reduction of the pyrimidine ring has been observed:

Reaction ConditionsReagentsProducts/OutcomesYield (%)Source
Catalytic hydrogenationH₂/Pd-C in ethanolSaturated pyrimidine ring (5,6,7,8-tetrahydro derivative)83
Borohydride-mediated reductionNaBH₄ in THFPartial reduction of the carbonyl group to alcohol47

The isobutyl chain on the indole remains unaffected, confirming the selectivity of these reductions.

Nucleophilic Substitution

The carboxamide group participates in nucleophilic substitutions:

Reaction ConditionsReagentsProducts/OutcomesYield (%)Source
Amide couplingEDC/HOBt in DMFFormation of peptide-like bonds with amino acids78–85
AlkylationK₂CO₃/alkyl halidesN-alkylated derivatives at the indole nitrogen62

These reactions enable functionalization for drug-design applications.

Cycloaddition and Ring-Opening

The thiazole ring engages in [3+2] cycloadditions:

Reaction ConditionsReagentsProducts/OutcomesYield (%)Source
Microwave irradiationNitrile oxidesIsoxazoline-fused hybrid compounds71
Acidic hydrolysisHCl (6M)Ring-opening to form thioamide intermediates89

Photochemical Reactions

UV-induced dimerization has been reported:

Reaction ConditionsReagentsProducts/OutcomesYield (%)Source
UV light (254 nm)None (neat)C8–C8' dimer via [2+2] cycloaddition34

Research Findings

  • Catalyst-Free Reactions : Ultrasound-assisted synthesis methods improve yields (up to 85%) while avoiding metal catalysts.

  • Stability : The compound decomposes above 240°C, limiting high-temperature applications .

  • Biological Relevance : Modified derivatives show enhanced enzyme inhibition (IC₅₀ values: 0.8–12 μM against kinases).

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science.

Scientific Research Applications

Anticancer Applications

Research indicates that this compound exhibits significant anticancer properties. It has been investigated for its role as an enzyme inhibitor and its effectiveness in various cancer models. The unique combination of indole and thiazolo-pyrimidine moieties may confer distinct biological activities that enhance its therapeutic potential against cancer cells.

Case Study:
A study evaluated the compound's efficacy against various cancer cell lines. Results demonstrated a notable reduction in cell viability, suggesting its potential as a lead compound in anticancer drug development.

Antimicrobial Properties

N-(1-isobutyl-1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has shown promising antimicrobial activity against several bacterial strains. Its mechanism appears to involve the inhibition of bacterial growth through interference with essential metabolic pathways.

Case Study:
In vitro tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential for development into new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been suggested as a potential inhibitor of key inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Study:
Molecular docking studies have indicated that this compound binds effectively to targets involved in inflammation, such as 5-lipoxygenase (5-LOX), which plays a critical role in leukotriene biosynthesis.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
N-(4,5-dimethyl-thiazolyl)-2-methyl-pyrimidineContains thiazole and pyrimidine structuresNotable anti-inflammatory activity
N-(indolyl)-2-methyl-pyrimidineIndole core structurePotential anticancer properties
N-(benzothiazole)-carboxamideBenzothiazole ringAntimicrobial activity

The distinct combination of structural features in N-(1-isobutyl-1H-indol-4-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine may provide enhanced biological activities compared to other similar compounds.

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-(2-methylpropyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole and pyrimidine rings can also interact with biological molecules, contributing to the compound’s overall biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a family of thiazolo-pyrimidine carboxamides. Below is a detailed comparison with two closely related analogs:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
N-(1-isobutyl-1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide C19H19N5O2S 405.45 1-isobutyl-indol-4-yl, 2-methyl-thiazolo-pyrimidine
N-(1H-indol-5-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 1435907-47-3) C16H12N4O2S 324.35 Indol-5-yl (unsubstituted), 2-methyl-thiazolo-pyrimidine
5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 1331030-95-5) C13H13N5O2S 303.34 1-isopropyl-pyrazol-5-yl, 5-oxo-thiazolo-pyrimidine

Key Differences and Implications

Substituent Diversity: The target compound’s 1-isobutyl-indol-4-yl group introduces greater steric hindrance and lipophilicity compared to the unsubstituted indol-5-yl in CAS 1435907-47-3. This modification may enhance membrane permeability or alter binding affinity in biological targets .

Hydrogen Bonding and Crystallography: The indole NH in the target compound and CAS 1435907-47-3 can act as a hydrogen bond donor, influencing crystal packing (as per Etter’s graph set analysis ). The isobutyl group may disrupt intermolecular H-bonding networks compared to smaller substituents. The pyrazole analog (CAS 1331030-95-5) lacks the indole NH but retains a carboxamide group, which may form stronger H-bonds with water or protein targets .

Conformational Flexibility :

  • The thiazolo-pyrimidine core in all three compounds adopts a puckered conformation, as defined by Cremer-Pople coordinates for six-membered rings . The 5-oxo group enforces planarity at position 5, while substituents at position 6 influence torsional angles.

Table 2: Hypothetical Pharmacokinetic Properties (Predicted)

Property Target Compound CAS 1435907-47-3 CAS 1331030-95-5
LogP (Lipophilicity) ~3.2 ~2.1 ~1.8
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 5 5 6
Polar Surface Area (Ų) ~95 ~90 ~85

Biological Activity

N-(1-isobutyl-1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O2SC_{20}H_{20}N_{4}O_{2}S with a molecular weight of 380.5 g/mol. The compound integrates structural features of indole, thiazole, and pyrimidine, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC20H20N4O2S
Molecular Weight380.5 g/mol
CAS Number1574324-84-7

Synthesis

The synthesis of this compound typically involves multi-component reactions, including the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes. Recent advancements have utilized ultrasonic activation at room temperature to enhance reaction efficiency and yield. Continuous flow reactors are also being explored for industrial applications to optimize production processes and minimize energy consumption .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Studies have reported IC50 values indicating effective inhibition of cancer cell proliferation, suggesting its potential as a lead compound for anticancer drug development.

Antimicrobial Properties

This compound has also demonstrated notable antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. Minimum inhibitory concentrations (MICs) have been documented below 10 µg/mL for several strains, indicating strong antimicrobial potential .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been investigated in various models. It significantly suppressed COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib. Experimental results from carrageenan-induced paw edema models have shown that this compound can reduce inflammation effectively .

Structure–Activity Relationships (SAR)

The unique combination of indole and thiazolo-pyrimidine moieties in this compound appears to confer distinct biological activities not present in other similar compounds. SAR studies suggest that the presence of electron-donating groups enhances the biological efficacy of derivatives based on this core structure. For instance, modifications at specific positions on the thiazole or pyrimidine rings have been linked to improved anti-inflammatory and anticancer activities .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Anticancer Study : A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth with an IC50 value ranging from 0.5 to 10 µM depending on the cell type.
  • Antimicrobial Assessment : The compound was tested against Staphylococcus aureus and Escherichia coli, showing MIC values less than 10 µg/mL, indicating potent antimicrobial activity.
  • Inflammation Model : In a rat model for inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw swelling compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(1-isobutyl-1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?

  • Methodology : A common approach involves coupling thiazolo[3,2-a]pyrimidine carboxylate derivatives with indole-containing amines. For example, ethyl thiazolo[3,2-a]pyrimidine-6-carboxylate intermediates (similar to those in and ) can react with 1-isobutyl-1H-indol-4-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the carboxamide bond . Solvent choice (e.g., DMF, ethanol) and reaction time (room temperature vs. reflux) significantly influence yield.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks based on characteristic signals (e.g., indole NH at δ ~10–12 ppm, thiazolo[3,2-a]pyrimidine carbonyl at δ ~165–170 ppm) .
  • IR Spectroscopy : Confirm the presence of carbonyl groups (stretching at ~1680–1720 cm⁻¹) and amide bonds (N–H bending at ~1550 cm⁻¹) .
  • Mass Spectrometry (EI or ESI) : Validate molecular weight and fragmentation patterns .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodology : Ethanol/water mixtures or DCM/hexane combinations are often effective for polar heterocycles. For example, reports using ethanol for recrystallizing similar pyrazole-thiazolo hybrids. Adjust solvent ratios based on solubility tests under reflux followed by slow cooling .

Advanced Research Questions

Q. How can computational methods aid in optimizing the synthesis of this compound?

  • Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For instance, highlights ICReDD’s approach using reaction path searches and machine learning to predict optimal conditions (e.g., catalyst selection, solvent effects). Computational tools like Gaussian or ORCA can simulate intermediates, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in yield data across different synthetic protocols?

  • Methodology :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry, catalysts) to identify critical factors. For example, ultrasonic-assisted reactions () may improve yields compared to traditional stirring by enhancing mixing and reducing reaction time.
  • Kinetic Studies : Monitor reaction progress via HPLC or TLC to pinpoint side reactions (e.g., hydrolysis of the carboxamide under acidic/basic conditions) .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodology :

  • Scaffold Modification : Replace the isobutyl group on the indole with other alkyl/aryl substituents (e.g., cyclopropyl, benzyl) and assess bioactivity changes.
  • Functional Group Interchange : Substitute the thiazolo[3,2-a]pyrimidine core with oxadiazole or isoxazole moieties (as in and ) to evaluate electronic effects.
  • In Silico Docking : Use AutoDock or Schrödinger to predict binding affinities against target proteins (e.g., kinases, GPCRs) before synthesizing derivatives .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodology :

  • Purification Issues : Column chromatography is impractical at large scales; switch to recrystallization or fractional distillation.
  • Exothermic Reactions : Use flow chemistry () to control heat dissipation in reactions involving reactive intermediates (e.g., acyl chlorides).
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.1 equivalents of amine to limit unreacted carboxylate) and employ scavengers (e.g., polymer-bound reagents) .

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